

Linalyl Hexanoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Linalyl hexanoate*

Cat. No.: *B1223099*

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Introduction

Linalyl hexanoate (CAS No. 7779-23-9) is an acyclic monoterpenoid and a fatty acid ester.^[1] It is a key component in the fragrance and flavor industries, valued for its characteristic fruity and floral aroma. This technical guide provides an in-depth overview of the chemical and spectral properties of **linalyl hexanoate**, along with detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

Linalyl hexanoate is the ester formed from the reaction of linalool, a naturally occurring terpene alcohol, and hexanoic acid. Its molecular formula is C₁₆H₂₈O₂, with a molecular weight of 252.39 g/mol.^[2]

Property	Value
CAS Number	7779-23-9
Molecular Formula	C16H28O2
Molecular Weight	252.39 g/mol [2]
Appearance	Colorless clear oily liquid (estimated)[3]
Boiling Point	252.00 °C @ 760.00 mm Hg[3]
Specific Gravity	0.90000 @ 25.00 °C[3]
Flash Point	177.00 °F (80.56 °C)[3]

Spectral Data

The structural elucidation of **linalyl hexanoate** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for **linalyl hexanoate** is not readily available in public databases, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

¹H NMR (Predicted): The proton NMR spectrum would show characteristic signals for the vinyl protons, the protons adjacent to the ester oxygen, the methylene groups of the hexanoate chain, and the methyl groups of the linalool moiety.

¹³C NMR (Predicted): The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ester, the olefinic carbons, the carbon bonded to the ester oxygen, and the various aliphatic carbons in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of **linalyl hexanoate** would be characterized by absorption bands corresponding to its functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)
C=O (Ester)	1750-1735[4]
C-O (Ester)	1260-1050[4]
C=C (Alkene)	~1670-1640
C-H (sp ²)	~3100-3000
C-H (sp ³)	~3000-2850[4]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for identifying and quantifying volatile compounds like **linalyl hexanoate**. The mass spectrum is characterized by fragmentation patterns that provide structural information. A common fragmentation of linalyl esters involves the loss of the acyloxy group and subsequent rearrangements of the linalyl cation.

Experimental Protocols

Chemical Synthesis of Linalyl Hexanoate

The primary method for synthesizing **linalyl hexanoate** is the esterification of linalool with hexanoic acid or its anhydride.[2]

Materials:

- Linalool
- Hexanoic anhydride (or hexanoic acid and a dehydrating agent)
- 4-Dimethylaminopyridine (DMAP) as a catalyst
- Anhydrous solvent (e.g., dichloromethane or toluene)

- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve linalool and a catalytic amount of DMAP in the anhydrous solvent.
- Slowly add hexanoic anhydride to the stirred solution at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may be gently heated to increase the rate.
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any unreacted acid and the catalyst.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain pure **linalyl hexanoate**.

Enzymatic Synthesis of Linalyl Hexanoate

Enzymatic synthesis offers a milder and more selective alternative to chemical methods.

Materials:

- Linalool

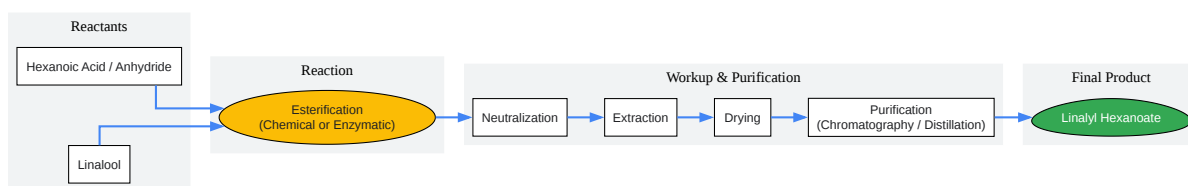
- Hexanoic acid
- Immobilized lipase (e.g., Novozym 435)
- Organic solvent (e.g., n-hexane) or solvent-free system

Procedure:

- Combine linalool, hexanoic acid, and the immobilized lipase in a reaction vessel.
- If using a solvent, add n-hexane. For a solvent-free system, the reactants themselves serve as the medium.
- Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation.
- Monitor the conversion to **linalyl hexanoate** over time using GC analysis.
- Upon reaching the desired conversion, separate the immobilized enzyme by filtration.
- The product can be purified from the remaining reactants by vacuum distillation or column chromatography.

Logical Relationships and Workflows

The synthesis of **linalyl hexanoate** can be visualized as a straightforward workflow.



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Caption: Chemical synthesis workflow for **linalyl hexanoate**.

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